Glycidyl Docosahexaenoate-d5
Description
Glycidyl Docosahexaenoate-d5 (C₂₅H₃₁D₅O₃, MW 389.58) is a deuterium-labeled monoacylglycerol featuring a docosahexaenoic acid (DHA) chain esterified to a glycidyl (epoxide-containing) group . This compound is primarily utilized in the preparation of triacylglycerols acylated with n-3 polyunsaturated fatty acids for nutritional and metabolic studies. Its deuterium labeling enables precise tracking in mass spectrometry-based assays, making it a critical tool in lipid metabolism research .
Properties
Molecular Formula |
C₂₅H₃₁D₅O₃ |
|---|---|
Molecular Weight |
389.58 |
Synonyms |
(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid Glycidyl-d5 Ester; DHA Glycidy-d5 Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated Glycidyl Esters with Varying Fatty Acid Chains
Glycidyl Docosahexaenoate-d5 belongs to a family of deuterated glycidyl esters, differing in fatty acid chain length and saturation:
Key Differences :
- Chain Length and Unsaturation : DHA’s six double bonds confer distinct physicochemical properties, including lower melting points and higher oxidative instability compared to shorter-chain analogs like EPA (5 double bonds) or Palmitoleate (1 double bond) .
- Reactivity : The epoxide group in all glycidyl esters enables nucleophilic reactions (e.g., with amines or alcohols), but DHA’s long chain may sterically hinder reactivity compared to shorter analogs .
Non-Glycidyl Deuterated DHA Derivatives
This compound differs functionally from other deuterated DHA esters:
Key Differences :
- Reactivity : The glycidyl group’s epoxide enables cross-linking in resins or polymer synthesis, unlike methyl/ethyl esters, which are metabolically stable and used as analytical standards .
- Biological Utility : Ethyl esters are more bioavailable in nutritional applications, whereas glycidyl esters serve as synthetic intermediates .
Comparison with Industrial Glycidyl Ethers
This compound shares the epoxide functionality with industrial glycidyl ethers but diverges in applications:
Key Differences :
- Toxicity: Industrial glycidyl ethers like diglycidyl ether (DGE) are toxic and rarely used, while this compound is tailored for biocompatibility in nutritional research .
Unique Advantages of this compound
- Isotopic Purity: Deuterium labeling ensures minimal interference in metabolic tracing, unlike non-labeled analogs .
- Polyunsaturation: DHA’s six double bonds enhance membrane fluidity studies, a feature absent in saturated or monounsaturated glycidyl esters .
- Dual Functionality : Combines the reactivity of epoxides (for synthesis) with the biological relevance of DHA (for nutrition) .
Q & A
Q. What analytical methods are recommended for detecting and quantifying Glycidyl Docosahexaenoate-d5 in biological matrices?
this compound, a deuterated fatty acid derivative, is typically analyzed using hyphenated techniques such as LC-MS/MS or GC-MS . For LC-MS/MS, reverse-phase C18 columns with mobile phases like methanol/water (0.1% formic acid) are effective. GC-MS analysis may require derivatization (e.g., silylation) to enhance volatility. Isotopic purity should be verified via high-resolution mass spectrometry to avoid interference from non-deuterated analogs .
Q. How should sample preparation be optimized for this compound in lipid-rich tissues?
Solid-phase extraction (SPE) using Amberlite XAD-7 or C18 cartridges is recommended for lipid removal. Pre-treatment with hexane or chloroform-methanol (2:1 v/v) can isolate non-polar fractions. Centrifugation at 15,000×g for 20 minutes improves phase separation. Recovery rates should be validated using spiked internal standards (e.g., deuterated palmitic acid) .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies indicate that this compound degrades at temperatures >−20°C. For long-term storage, dissolve in anhydrous ethanol or acetonitrile and store in amber vials under nitrogen. Avoid repeated freeze-thaw cycles, as epoxide ring opening may occur. Monitor degradation via periodic LC-MS analysis of epoxy group integrity .
Q. How does deuterium labeling impact the chromatographic behavior of this compound compared to its non-deuterated form?
Deuterium introduces a slight retention time shift (0.1–0.3 minutes earlier in reverse-phase LC) due to reduced hydrophobicity. This requires careful column calibration to prevent co-elution with endogenous compounds. Confirm isotopic separation using high-resolution MS with a mass window ≤5 ppm .
Q. What validation parameters are critical for ensuring accuracy in this compound quantification?
Validate linearity (R² ≥0.99), precision (RSD <10%), and recovery (80–120%) across three concentration levels. Include matrix-matched calibration curves to account for ion suppression/enhancement. Cross-validate with non-deuterated standards to confirm isotopic fidelity .
Advanced Research Questions
Q. How can researchers resolve contradictions in recovery rates of this compound across different biological matrices?
Contradictions often arise from matrix-specific ion suppression or incomplete lipid extraction. Conduct post-column infusion experiments to identify suppression zones. Optimize SPE protocols using factorial design (e.g., varying solvent polarity and loading pH). Compare recovery data against literature using meta-analysis tools to isolate methodological outliers .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?
Use stable isotope tracer kinetics with time-course sampling (e.g., plasma, liver, adipose tissue). Pair LC-MS/MS with radiometric detection for dual-labeled (deuterium + 14C) studies. Employ compartmental modeling to estimate turnover rates and metabolite flux. Validate pathways via knockdown models (e.g., siRNA targeting epoxide hydrolases) .
Q. How can researchers mitigate matrix effects when analyzing this compound in complex lipidomic profiles?
Implement dilute-and-shoot protocols with 1:10 sample dilution to reduce co-eluting lipids. Use differential mobility spectrometry (DMS) to separate isobaric interferences. Apply machine learning algorithms (e.g., random forest) to prioritize peaks with isotopic consistency .
Q. What strategies address cross-contamination risks in high-throughput screening of this compound derivatives?
Use dedicated LC-MS systems for deuterated compounds to avoid carryover. Include blank injections between samples and monitor system suitability with QC standards. Implement automated column washing with 90% isopropanol/10% ammonium hydroxide after each run .
Q. How can mechanistic studies differentiate between enzymatic and non-enzymatic modifications of this compound?
Conduct heat-inactivation controls (incubate tissue homogenates at 95°C for 10 minutes) to abolish enzymatic activity. Compare reaction rates in presence/absence of inhibitors (e.g., EDTA for metalloenzymes). Use tandem mass spectrometry to characterize adducts (e.g., glutathione conjugates vs. hydrolysis products) .
Methodological Guidelines
- Data Interpretation : Use Shapiro-Wilk tests to confirm normality before applying parametric statistics. For non-linear kinetics, apply Michaelis-Menten or Hill equation models .
- Literature Integration : Cross-reference findings with databases like PubMed and Web of Science using advanced search operators (e.g., "this compound" AND (metabolism OR stability)) to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
